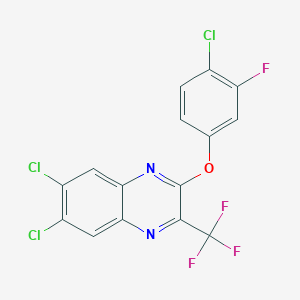
6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine.
Cyclization: The amine is then subjected to cyclization with a suitable dicarbonyl compound to form the quinoxaline core.
Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.
Ether Formation: Formation of the phenoxy ether linkage through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents.
Reduction: Reduction of the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Potential use in drug development due to its biological activity.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, disrupting their normal function. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
6,7-Dichloroquinoxaline: A simpler analogue without the phenoxy and trifluoromethyl groups.
2-(4-Chlorophenoxy)quinoxaline: Lacks the additional chlorine and fluorine atoms.
3-(Trifluoromethyl)quinoxaline: Contains the trifluoromethyl group but lacks other substituents.
Uniqueness
6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in simpler analogues. The presence of multiple halogen atoms and the phenoxy group can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl3F4N2O/c16-7-2-1-6(3-10(7)19)25-14-13(15(20,21)22)23-11-4-8(17)9(18)5-12(11)24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFSGVKYPBSYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl3F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)

![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)
![2-[2-(dimethylamino)ethoxy]-4-fluoroaniline](/img/structure/B2765826.png)
![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)
![3-{[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2765830.png)

![3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2765834.png)


![3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2765838.png)

![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)
